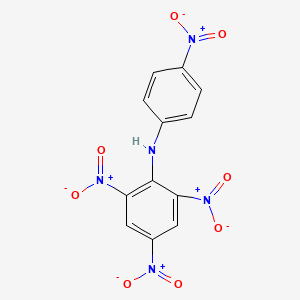

2,4,6-Trinitro-N-(4-nitrophenyl)aniline

Description

Contextualization within N-Aryl Trinitroaniline (B13749157) Derivatives Research

The research on N-aryl trinitroaniline derivatives extends to their potential in nonlinear optics and as intermediates in the synthesis of more complex molecules. osti.gov The specific placement of nitro groups on both phenyl rings in 2,4,6-Trinitro-N-(4-nitrophenyl)aniline makes it a subject of interest for understanding structure-property relationships within this class.

Evolution of Research Perspectives on Highly Nitrated Anilines

The scientific focus on highly nitrated anilines has evolved considerably over time. Initially, research was heavily concentrated on their energetic properties. The parent compound, 2,4,6-trinitroaniline (B3268610) (TNA), also known as picramide, is a well-documented explosive material. wikipedia.org It was historically used in military applications, such as in Type 97 bakuyaku by the Imperial Japanese Navy during World War II. wikipedia.org The primary research goals were to characterize its explosive power, sensitivity to shock and friction, and stability. wikipedia.orgnoaa.gov

Over the decades, the perspective has broadened. While the energetic potential remains a key characteristic, modern research increasingly investigates other aspects of these molecules. Studies now delve into the synthesis of derivatives with tailored properties, such as reduced sensitivity for safer handling or enhanced thermal stability. Furthermore, the unique electronic nature of highly nitrated aromatic systems has opened new avenues of research in materials science and, more recently, in medicinal chemistry. iaea.org The focus has shifted from solely harnessing their destructive power to exploring their potential in creating advanced materials and therapeutic agents. iaea.org

Current Research Landscape and Definitional Scope

The current research landscape for highly nitrated anilines is diverse. While defense-related studies continue, a significant portion of academic and industrial research is now directed towards non-explosive applications. A prominent area of contemporary study is the potential of these compounds as therapeutic agents.

A 2021 study highlighted the potent antitumor activities of a series of 2,4,6-trinitroaniline derivatives. iaea.org Within this research, This compound was synthesized and evaluated for its biological effects. The study found that this compound, along with several other derivatives, could induce intrinsic apoptosis (programmed cell death) in hepatoma (liver cancer) cells by modulating the ratio of key regulatory proteins (Bax/Bcl-2). iaea.org Additionally, these compounds were shown to inhibit the metastatic activity of the cancer cells in laboratory assays. iaea.org This line of inquiry positions highly nitrated anilines as potential candidates for the development of new anticancer drugs. iaea.org

In the field of materials science, research continues on derivatives like N-picryl-m-toluidine for their polymorphic properties, which are relevant for developing new pigments, sensors, and optical materials. acs.org The definitional scope of these compounds has thus expanded from being primarily energetic materials to include being functional organic materials and biologically active agents. Analytical methods for their separation and identification, such as high-performance liquid chromatography (HPLC), have also been developed, facilitating their study in various applications, including pharmacokinetics. sielc.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 38417-97-9 |

| Molecular Formula | C₁₂H₇N₅O₈ |

Data sourced from ChemicalBook and SIELC Technologies. chemicalbook.comsielc.com

Table 2: Comparison of Related Aniline (B41778) Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Research Area |

|---|---|---|---|

| 2,4,6-Trinitroaniline (TNA) | C₆H₄N₄O₆ | 228.12 | Energetic Material, Pharmaceutical Precursor wikipedia.org |

| 2,4-Dinitro-N-(4-nitrophenyl)aniline | C₁₂H₈N₄O₆ | 304.21 | Chemical Intermediate nih.gov |

| 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA) | C₁₃H₁₀N₄O₆ | 318.25 | Polymorphic Materials acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38417-97-9 |

|---|---|

Molecular Formula |

C12H7N5O8 |

Molecular Weight |

349.21 g/mol |

IUPAC Name |

2,4,6-trinitro-N-(4-nitrophenyl)aniline |

InChI |

InChI=1S/C12H7N5O8/c18-14(19)8-3-1-7(2-4-8)13-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,13H |

InChI Key |

XPASUWOQXAHESL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Refined Condensation Routes for 2,4,6-Trinitro-N-(4-nitrophenyl)aniline

The primary and most direct route to this compound involves the condensation of a picryl derivative with 4-nitroaniline (B120555). This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly electron-deficient picryl group is attacked by the nucleophilic amino group of 4-nitroaniline.

Optimization of Reaction Conditions and Reagent Systems

The successful synthesis of this compound is highly dependent on the careful optimization of reaction conditions, including the choice of solvent, base, temperature, and catalyst. The strong electron-withdrawing nature of the nitro groups on both reactants deactivates the nucleophilicity of the 4-nitroaniline and increases the electrophilicity of the picryl halide, making the reaction feasible but often requiring forcing conditions.

Classical approaches often employ high-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene (B124822) to facilitate the reaction at elevated temperatures. wikipedia.org The choice of the leaving group on the picryl moiety is also critical, with picryl chloride (1-chloro-2,4,6-trinitrobenzene) being a common starting material due to its reactivity.

The use of a base is generally required to deprotonate the 4-nitroaniline, thereby increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) and organic amines (e.g., triethylamine).

The Ullmann condensation, a copper-catalyzed variant of this reaction, offers an alternative approach. wikipedia.org While traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper powder, modern modifications have introduced the use of soluble copper(I) salts, such as copper(I) iodide or bromide, often in the presence of a ligand like phenanthroline, which can lead to improved yields and milder reaction conditions. wikipedia.org

A study on the synthesis of a series of 2,4,6-trinitroaniline (B3268610) derivatives, including N-(4-nitrophenyl)-2,4,6-trinitroaniline, for the evaluation of their antitumor activities, highlights a general synthetic procedure. researchgate.net In this work, the target compound was synthesized by the reaction of 2,4,6-trinitrochlorobenzene with 4-nitroaniline in ethanol (B145695) at reflux temperature for 4 hours.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Solvent | Base | Catalyst | Temperature | Reaction Time | Yield | Reference |

| 2,4,6-Trinitrochlorobenzene | 4-Nitroaniline | Ethanol | - | - | Reflux | 4 h | - | researchgate.net |

Note: The yield for this specific reaction was not explicitly reported in the cited study, which focused on the biological evaluation of a series of compounds.

Selectivity and Yield Enhancement Strategies

Enhancing the selectivity and yield of the condensation reaction is a key focus of synthetic efforts. The presence of multiple nitro groups can lead to side reactions, and the low nucleophilicity of 4-nitroaniline can result in low conversion rates.

Strategies to improve yield include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields by rapidly and efficiently heating the reaction mixture.

Phase-transfer catalysis: Employing a phase-transfer catalyst can facilitate the reaction between the water-insoluble reactants and an aqueous base, leading to improved reaction rates and yields.

Ligand-assisted copper catalysis: In Ullmann-type reactions, the choice of ligand can have a profound impact on the catalytic activity and, consequently, the reaction yield. Ligands such as diamines and acetylacetonates (B15086760) can stabilize the copper catalyst and promote the desired C-N bond formation. wikipedia.org

Use of a more reactive picryl derivative: While picryl chloride is common, other derivatives with more labile leaving groups, such as picryl fluoride (B91410) or picryl sulfonate, could potentially lead to higher yields under milder conditions.

Exploration of Alternative Synthetic Pathways for N-Aryl Trinitroaniline (B13749157) Scaffolds

Given the challenges associated with the direct condensation route, the exploration of alternative synthetic pathways is an active area of research. These alternatives often involve multi-step sequences that build the desired scaffold from more manageable precursors.

Multi-Step Nitration and Amination Sequences from Precursors

An alternative approach involves the sequential nitration and amination of suitable precursor molecules. For instance, one could envision a route starting from a less nitrated diarylamine, which is then subjected to further nitration to introduce the remaining nitro groups. However, controlling the regioselectivity of the nitration on an already substituted diarylamine system can be challenging.

A plausible, though not explicitly reported for this specific compound, multi-step sequence could involve:

Protection of the amino group of 4-nitroaniline: To avoid unwanted side reactions during nitration, the amino group of 4-nitroaniline can be protected, for example, by acetylation to form N-(4-nitrophenyl)acetamide.

Nitration of the protected aniline (B41778): The protected diarylamine precursor could then be nitrated using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro groups onto the second aromatic ring.

Deprotection: Finally, removal of the protecting group would yield the target compound.

Chemical Transformation of Related Nitrated Aromatic Amines

Another strategy involves the chemical transformation of a related, more readily accessible nitrated aromatic amine. For example, one could start with 2,4,6-trinitroaniline (picramide) and introduce the 4-nitrophenyl group. This could potentially be achieved through a nucleophilic aromatic substitution reaction where picramide acts as the nucleophile attacking an activated 4-nitrophenyl derivative, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, in the presence of a strong base. However, the low nucleophilicity of the picramide anion would likely necessitate harsh reaction conditions.

In-depth Analysis of Reaction Mechanisms

The primary condensation reaction for the synthesis of this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism involves two key steps:

Formation of a Meisenheimer complex: The nucleophilic amino group of 4-nitroaniline attacks the electron-deficient carbon atom of the picryl ring that bears the leaving group (e.g., chlorine). This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro groups.

Expulsion of the leaving group: The Meisenheimer complex then collapses with the expulsion of the leaving group (e.g., chloride ion), leading to the formation of the final product and regeneration of the aromatic system.

The rate of the SNAr reaction is influenced by several factors:

The nature of the leaving group: The reaction rate generally follows the order F > Cl > Br > I, which is counterintuitive based on bond strengths but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex.

The number and position of electron-withdrawing groups: The presence of multiple nitro groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing the Meisenheimer complex and accelerating the reaction.

The nucleophilicity of the attacking amine: While 4-nitroaniline is a relatively weak nucleophile, its reactivity can be enhanced by the use of a base.

The solvent: Polar aprotic solvents are generally preferred as they can solvate the Meisenheimer complex and facilitate the reaction.

In the case of the copper-catalyzed Ullmann condensation, the mechanism is more complex and is believed to involve the formation of an organocopper intermediate. A plausible catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.

Characterization of Nucleophilic Aromatic Substitution (SNAr) Pathways

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org In the case of the precursors to this compound, the multiple nitro (-NO₂) groups serve as powerful activators, facilitating the attack of a nucleophile on the aromatic ring. wikipedia.org The SNAr mechanism is favored when these nitro groups are positioned ortho or para to the leaving group, as this placement allows for effective resonance stabilization of the negatively charged intermediate formed during the reaction. wikipedia.orglibretexts.org

The general pathway involves the reaction of a highly electrophilic nitroaromatic compound, such as 1-chloro-2,4,6-trinitrobenzene (picryl chloride), with a nucleophilic amine, in this case, 4-nitroaniline. The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgscranton.edu

Addition Step: The nucleophile (4-nitroaniline) attacks the carbon atom bearing the leaving group (e.g., a halide like Cl⁻) on the electron-poor aromatic ring (the picryl group). This step leads to the formation of a resonance-stabilized, negatively charged intermediate. libretexts.orgscranton.edu

Elimination Step: The aromaticity of the ring is restored through the expulsion of the leaving group. scranton.edu

A common industrial approach for similar compounds involves the nitration of a less substituted precursor followed by the SNAr reaction. For instance, the synthesis of 2,4,6-trinitroaniline often starts with picric acid, which is converted to 2,4,6-trinitrochlorobenzene before being aminated. chemicalbook.comchemicalbook.com A similar strategy can be envisioned for this compound, where 1-chloro-2,4,6-trinitrobenzene reacts with 4-nitroaniline. The electron-withdrawing nature of the three nitro groups on one ring makes it highly susceptible to nucleophilic attack by the amino group of 4-nitroaniline.

Elucidation of Transient Intermediates and Rate-Determining Steps

The key transient intermediate in the SNAr synthesis of this compound is a Meisenheimer complex . wikipedia.orgwikipedia.org This complex is a 1:1 adduct formed between the electron-poor aromatic ring (the picryl moiety) and the nucleophile (4-nitroaniline). wikipedia.org The formation of this intermediate involves the temporary loss of aromaticity in the electrophilic ring as the nucleophile bonds to the carbon atom bearing the leaving group. scranton.edu

The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the ortho and para nitro groups. wikipedia.orgwikipedia.org This resonance stabilization is vital for the feasibility of the reaction. The structure of the Meisenheimer complex formed during the synthesis of this compound would be stabilized by the three electron-withdrawing nitro groups. wikipedia.org

Investigations into Catalysis and Solvent Effects on Reaction Kinetics

The kinetics of SNAr reactions leading to nitrated diphenylamines are profoundly influenced by both catalysts and the solvent system employed. nih.gov

Base Catalysis: Research on the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline has shown that the reaction is subject to base catalysis in various solvents. rsc.org A second molecule of the amine nucleophile can act as a base, facilitating the removal of a proton from the zwitterionic intermediate, which is a rate-limiting step in the base-catalyzed pathway. researchgate.netrsc.org This suggests that the synthesis of this compound would likely also be accelerated by the presence of a base.

Solvent Effects: The choice of solvent plays a critical role in the reaction kinetics. nih.gov Solvents affect the solvation of the reactants and, more importantly, the charged transition state and Meisenheimer complex. Kinetic studies on analogous reactions have revealed complex solvent dependencies.

For example, the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline showed a continuous increase in rate as the proportion of methanol (B129727) was increased in benzene-methanol mixtures, which contradicts some mechanistic models but highlights the strong influence of polar protic solvents. rsc.org In another study, the reaction rate of 1-chloro-2,4,6-trinitrobenzene with aniline in toluene-methanol mixtures showed a slight decrease with small additions of methanol, followed by an increase at higher methanol concentrations. primescholars.com The reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines showed a dramatic increase in rate with increasing dimethyl sulfoxide (B87167) (DMSO) content in MeOH-Me₂SO mixtures. nih.gov This is attributed to the ability of DMSO to solvate cations effectively, leaving the anionic nucleophile more reactive.

The table below summarizes the observed effects of different solvents on the kinetics of related SNAr reactions.

| Solvent/Mixture | Substrate | Nucleophile | Observed Effect on Reaction Rate | Reference |

|---|---|---|---|---|

| Methanol, Acetonitrile (B52724), Tetrahydrofuran, Ethyl Acetate, Benzene | Phenyl 2,4,6-trinitrophenyl ether | Aniline | Base catalysis observed in all solvents. Rate constants vary significantly with solvent polarity and basicity. | rsc.org |

| Benzene-Methanol mixtures | Phenyl 2,4,6-trinitrophenyl ether | Aniline | Continuous rate increase with increasing methanol concentration. | rsc.org |

| Toluene-Methanol mixtures | 1-chloro-2,4,6-trinitrobenzene | Aniline | Slight rate decrease at low methanol concentration (<0.1%), followed by a slight increase. | primescholars.com |

| MeOH-Me₂SO mixtures | 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole | Substituted Anilines | Dramatic rate increase with increasing Me₂SO concentration. | nih.gov |

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for accelerating reactions between reactants in immiscible phases, such as an aqueous phase containing an ionic nucleophile and an organic phase with the aromatic substrate. dalalinstitute.com PTCs, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, work by transporting the nucleophile into the organic phase as an ion pair, increasing its reactivity. dalalinstitute.comslideshare.net This methodology can lead to faster reaction rates, higher yields, and milder reaction conditions, making it a highly relevant and advanced method for the synthesis of compounds like this compound. dalalinstitute.comcrdeepjournal.org

Studies on Vicarious Nucleophilic Substitution (VNS) for Structural Diversification

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.orgsioc-journal.cn Unlike traditional SNAr reactions that require a leaving group, VNS enables the direct replacement of a hydrogen atom on the aromatic ring. organic-chemistry.org The reaction involves a carbanion that contains a leaving group attached to the carbanionic center. organic-chemistry.org

The mechanism proceeds via:

Addition of the nucleophile (carbanion) to the nitroaromatic ring to form a σ-adduct (anionic intermediate).

Base-induced β-elimination of the leaving group from the adduct to restore aromaticity. organic-chemistry.org

While direct VNS studies on this compound are not prominently documented, the principles of VNS can be applied for its potential structural diversification. For instance, VNS reactions could introduce additional functional groups onto one of the aromatic rings. The reaction typically occurs at positions ortho and/or para to a nitro group. organic-chemistry.org

Given the structure of this compound, a VNS reaction could potentially target the C-3 or C-5 positions on the trinitrophenyl ring or the positions ortho to the nitro group on the second ring. VNS amination, using reagents like 4-amino-1,2,4-triazole (B31798) or 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI), has been successfully applied to other dinitro- and trinitro-aromatic systems to introduce additional amino groups, highlighting a viable pathway for creating novel derivatives. researchgate.netresearchgate.net This methodology offers a sophisticated route to analogues with potentially different chemical and physical properties.

Molecular Conformation and Crystalline State Phenomena

Conformational Analysis of the Isolated 2,4,6-Trinitro-N-(4-nitrophenyl)aniline Molecule

The conformational landscape of an isolated molecule is dictated by the interplay of steric and electronic effects, which determine the most stable three-dimensional arrangements of its atoms. For flexible molecules like this compound, which features two rotatable aromatic rings connected by an amine bridge, multiple conformers are possible.

While specific computational studies on this compound are not readily found, research on the analogous compound 2,4,6-Trinitro-N-(m-tolyl)aniline, conducted using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, has identified the existence of two stable conformers. uned.esacs.org These conformers primarily differ in the relative orientation of the two aromatic rings. uned.esacs.org It is highly probable that this compound would also exhibit a similar conformational isomerism, with a low energy barrier between the stable forms. The energy landscape would likely be characterized by these two minima, separated by a transition state corresponding to the rotation around the C-N bonds linking the aniline (B41778) nitrogen to the phenyl rings.

The geometry of this compound is significantly influenced by intramolecular interactions, particularly hydrogen bonding. In analogous structures, an intramolecular N-H···O hydrogen bond is a recurring motif. ucm.es This interaction occurs between the amine proton and an oxygen atom of an adjacent nitro group on the picryl moiety. This hydrogen bond plays a crucial role in stabilizing the conformation of the molecule, leading to a more planar arrangement in that region.

Furthermore, the presence of multiple electron-withdrawing nitro groups on the phenyl rings significantly affects the electron density distribution across the molecule. This electronic environment influences bond lengths and angles. For instance, in 2,4,6-trinitroaniline (B3268610), X-ray diffraction has revealed a shortening of the C-N amine bond, suggesting a degree of π-bonding character and resonance stabilization.

The relative orientation of the two aromatic rings is a key structural feature of this compound. This relationship is defined by the dihedral angles between the planes of the two rings. In a related compound, 2,4,6-Trinitro-N-[4-(phenyl-diazen-yl)phen-yl]aniline, the dihedral angle between the picrate (B76445) and aniline ring system was found to be 48.76 (12)°. ucm.es This significant twist is a result of steric hindrance between the ortho-substituents on the rings and the bridging amine group. A similar non-planar arrangement is expected for this compound to minimize steric repulsion.

Research into Polymorphism and Crystalline Phases

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a well-documented phenomenon in nitroaromatic compounds. Different polymorphs of a substance can exhibit distinct physical properties, including color, melting point, and solubility.

Systematic polymorph screening for this compound has not been specifically reported. However, extensive studies on 2,4,6-Trinitro-N-(m-tolyl)aniline have demonstrated the successful identification of multiple polymorphs through recrystallization from various solvents. uned.esacs.org This analogue was found to exhibit three distinct polymorphs with red, orange, and yellow colors. uned.esacs.org The yellow polymorph was identified as a conformational polymorph of the other two, which were packing polymorphs. uned.esacs.org This suggests that a similar screening approach for this compound, involving controlled crystallization from a range of solvents with different polarities and evaporation rates, could likely yield different crystalline phases.

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not present in the Cambridge Structural Database, studies on related N-aryl substituted-2-pyrazolines, including those with a 2,4,6-trinitrophenyl group, have been successfully characterized using this technique. uned.es These studies provide detailed information on bond lengths, angles, and intermolecular interactions within the crystal lattice. uned.es For the analogous 2,4,6-Trinitro-N-(m-tolyl)aniline, single-crystal X-ray diffraction was used to structurally characterize its different polymorphs. uned.esacs.org Should suitable single crystals of this compound be grown, this technique would be indispensable for elucidating its crystalline packing and the nature of any polymorphic forms.

Analysis of Intermolecular Forces and Crystal Packing Motifs

Detailed experimental data on the intermolecular forces and crystal packing of this compound are not currently available in published literature. However, analysis of its structural components allows for informed postulation on the types of interactions likely to govern its crystalline architecture.

The molecule possesses multiple nitro groups and an amine linkage, which are key features in determining its solid-state behavior. The primary intermolecular forces expected to be present are:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups are potential hydrogen bond acceptors. This could lead to the formation of N-H···O hydrogen bonds, a common and significant interaction in nitroanilines.

π-π Stacking: The presence of two aromatic rings, one substituted with three nitro groups and the other with one, creates electron-poor and electron-rich regions, respectively. This facilitates π-π stacking interactions, where the aromatic rings arrange in parallel or near-parallel orientations to maximize electrostatic attraction.

In related compounds such as 2,4,6-trinitroaniline (TNA), the crystal structure is heavily influenced by a network of hydrogen bonds and π-π stacking, leading to a dense and stable packing arrangement. nih.govwikipedia.org It is reasonable to hypothesize that this compound would exhibit similar packing motifs, likely forming layered structures or complex three-dimensional networks stabilized by a combination of the aforementioned forces.

Investigations of Phase Transitions and Transformation Mechanisms

There is currently no specific research detailing the phase transitions or transformation mechanisms of this compound. The study of polymorphism, the ability of a compound to exist in more than one crystalline form, is critical for understanding the physical properties of materials.

Research on the closely related compound, 2,4,6-Trinitro-N-(m-tolyl)aniline , has revealed the existence of color polymorphism, with red, orange, and yellow polymorphs identified. researchgate.netacs.org These different crystalline phases arise from variations in molecular conformation and packing. The transformation between these forms can be induced by thermal stimuli. For instance, in some N-picryl derivatives, heating can cause an irreversible transformation from one polymorphic form to another, sometimes proceeding through the liquid phase. researchgate.net

Given the structural similarities, it is plausible that this compound could also exhibit polymorphism. The presence of multiple nitro groups and the potential for varied conformations of the diphenylamine (B1679370) backbone could lead to different packing arrangements with distinct thermodynamic stabilities. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be essential to investigate the existence of polymorphs, determine their transition temperatures, and elucidate the mechanisms of any phase transformations. However, such studies for the title compound have not been reported.

Advanced Spectroscopic and Spectrometric Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within the molecule.

The IR spectrum of 2,4,6-Trinitro-N-(4-nitrophenyl)aniline is predicted to be dominated by the vibrations of its nitro and amine functional groups, as well as the aromatic rings. The most diagnostic absorptions are expected in the mid-infrared region.

The N-H stretching vibration of the secondary amine bridge is anticipated to appear as a single, relatively sharp band in the 3300-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The most intense and characteristic bands in the spectrum arise from the nitro groups. The asymmetric (ν_as_) and symmetric (ν_s_) stretching vibrations of the NO₂ groups are highly predictable. Based on data from picramide and other nitroanilines, the asymmetric stretches are expected around 1520-1560 cm⁻¹, while the symmetric stretches typically appear in the 1330-1360 cm⁻¹ range. nih.govchemicalbook.com Aromatic C=C stretching vibrations from both rings will produce a series of bands in the 1400-1610 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Aromatic C=C Stretch | 1400 - 1610 | Medium-Variable |

| Symmetric NO₂ Stretch | 1330 - 1360 | Strong |

| C-N Stretch | 1250 - 1320 | Medium-Strong |

Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations. The symmetric stretching of the nitro groups is expected to produce a very strong signal in the Raman spectrum, typically around 1340-1350 cm⁻¹. optica.orgnih.gov Aromatic ring breathing modes, which involve the symmetric expansion and contraction of the carbon rings, are also characteristically strong in Raman spectra and are predicted to appear in the 1000-1200 cm⁻¹ region. Analysis of related compounds like p-nitroaniline shows strong Raman activity for modes involving the donor (amine) and acceptor (nitro) groups. nih.gov

| Vibrational Mode | Predicted Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1350 | Very Strong |

| Aromatic Ring Breathing | 1000 - 1200 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on each aromatic ring and the amine proton. Due to the powerful electron-withdrawing effect of the three nitro groups on the picryl ring, its two equivalent protons (H-3' and H-5') are expected to be significantly deshielded, appearing as a singlet far downfield, likely in the range of 9.0-9.2 ppm.

The protons on the 4-nitrophenyl ring are predicted to form a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the nitro group (H-3 and H-5) would appear as one doublet, while the protons ortho to the amine group (H-2 and H-6) would appear as another. Based on data for 4-nitroaniline (B120555), these signals are expected around 8.0-8.2 ppm and 6.6-6.8 ppm, respectively. chemicalbook.comrsc.org The secondary amine proton (N-H) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but likely in the downfield region of 9.5-11.0 ppm.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| H-3', H-5' (Picryl ring) | 9.0 - 9.2 | s (singlet) | 2H |

| H-3, H-5 | 8.0 - 8.2 | d (doublet) | 2H |

| H-2, H-6 | 6.6 - 6.8 | d (doublet) | 2H |

| N-H | 9.5 - 11.0 | br s (broad singlet) | 1H |

Due to the molecule's symmetry, eight distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts are heavily influenced by the attached nitro and amino groups. Carbons directly bonded to nitro groups are significantly deshielded. Based on data for picramide and 4-nitroaniline, the C-2', C-4', and C-6' of the picryl ring and C-4 of the nitrophenyl ring are predicted to have the largest chemical shifts. nih.govrsc.org Conversely, carbons ortho and para to the amino group are typically more shielded.

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-1 (C-NH) | 148 - 152 |

| C-2, C-6 | 112 - 115 |

| C-3, C-5 | 126 - 129 |

| C-4 (C-NO₂) | 136 - 139 |

| C-1' (C-NH) | 144 - 147 |

| C-2', C-6' (C-NO₂) | 138 - 142 |

| C-3', C-5' | 124 - 127 |

| C-4' (C-NO₂) | 140 - 144 |

While one-dimensional NMR provides primary structural data, two-dimensional techniques would be essential for unambiguous assignment and for probing the molecule's three-dimensional properties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing connectivity across the molecule. It reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu For instance, it would show a correlation between the N-H proton and the carbons of both aromatic rings (C-1, C-2, C-6, C-1', C-2', C-6'), confirming the diarylamine bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for conformational analysis. arxiv.orgnih.gov It detects through-space interactions between protons that are close to each other, irrespective of their bonding. A NOESY experiment could reveal hindered rotation around the C-N bonds, a common feature in sterically crowded diarylamines. Cross-peaks between the picryl protons (H-3'/H-5') and the protons on the 4-nitrophenyl ring (H-2/H-6) would indicate their spatial proximity and provide insight into the preferred dihedral angles between the two aromatic rings. The absence or presence of such correlations can help define the molecule's dominant conformation in solution. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry serves as a fundamental tool for confirming the molecular weight and probing the structural integrity of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for the analysis of such polar, high-molecular-weight compounds.

While specific ESI-MS data for this compound is not extensively detailed in the public domain, the behavior of analogous aromatic amines under ESI conditions allows for a predictive analysis. For instance, related compounds like 2-nitroaniline (B44862) readily form protonated molecules, [M+H]+, under ESI conditions ecut.edu.cn. Given the presence of the amine linkage, which can be protonated, it is anticipated that this compound would primarily be observed as its protonated ion in the positive ion mode of ESI-MS. The presence of multiple nitro groups, which are strongly electron-withdrawing, may influence the basicity of the amine nitrogen and thus the ionization efficiency quora.com. For analytical purposes using techniques like HPLC-MS, a mobile phase containing acetonitrile (B52724), water, and an acid like formic acid is suggested to be suitable for the analysis of this compound, which is compatible with ESI-MS applications sielc.com.

In collision-induced dissociation (CID) experiments, the protonated molecule of an aromatic amine typically undergoes fragmentation through characteristic losses of small neutral molecules. For aniline (B41778), the loss of ammonia (B1221849) (NH3) is a common pathway ecut.edu.cn. In the case of nitroanilines, the fragmentation can be more complex. For example, the fragmentation of 2-nitroaniline involves the loss of water, a phenomenon attributed to the "ortho effect" ecut.edu.cn. For this compound, the most probable fragmentation pathways would involve the cleavage of the C-N bond between the two aromatic rings and the sequential loss of nitro groups (NO2). The stability of the resulting fragment ions would dictate the observed fragmentation pattern, providing confirmation of the connectivity of the molecular structure. The fragmentation of related compounds like 2,4,6-Trinitroaniline (B3268610) (TNA) is a known phenomenon in mass spectrometry studies .

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Ionization Mode |

| [M+H]+ | 350.04 | Positive |

Note: The predicted m/z is based on the monoisotopic mass of the compound.

Electronic Spectroscopy for Electronic Structure and Interactions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a powerful technique for probing the electronic transitions within a molecule and understanding how its structure influences its interaction with light.

The solid-state UV-Vis absorption spectrum of a compound can differ significantly from its spectrum in solution due to intermolecular interactions in the crystal lattice. While specific solid-state UV-Vis data for this compound is not widely published, studies on structurally similar compounds provide valuable insights. For instance, a related compound, 2,4,6-Trinitro-N-(m-tolyl)aniline, exhibits polymorphism where different crystal forms have distinct colors (red, orange, and yellow), which is a direct consequence of variations in their solid-state UV-Vis absorption spectra bohrium.comacs.org. These differences in color and absorption are attributed to different molecular conformations and packing arrangements in the crystal, which alter the extent of intermolecular interactions and, consequently, the electronic transitions bohrium.comacs.org. It is plausible that this compound could also exhibit interesting solid-state optical properties influenced by its crystalline form. The absorption spectra of triphenylamine-based poly(azomethine)s in the solid state also demonstrate how molecular structure and packing influence the absorption maxima researchgate.net.

The electronic absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings and intramolecular charge-transfer (ICT) transitions. The presence of multiple, strongly electron-withdrawing nitro (-NO2) groups on one phenyl ring and another on the second phenyl ring, coupled with the electron-donating secondary amine (-NH-) bridge, creates a significant push-pull electronic system. This configuration is expected to lead to strong ICT bands that extend into the visible region, likely resulting in a colored compound. The absorption in the UV region is primarily due to π → π* transitions of the aromatic systems nih.gov. The position of the absorption maxima (λmax) is sensitive to the electronic nature of the substituents. The bathochromic (red) shift observed in similar molecules, like p-nitrosodiphenylamine upon complexation, highlights the sensitivity of the electronic structure to chemical environment researchgate.net. The extensive conjugation across the diphenylamine (B1679370) backbone, enhanced by the nitro groups, would lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a single molecule of this compound, including its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding electronic energy. For complex molecules like this compound, with its multiple nitro groups and two phenyl rings, DFT calculations can predict key structural parameters.

Theoretical studies on analogous compounds, such as 2,4,6-Trinitro-N-(m-tolyl)aniline, have been successfully performed using DFT at the B3LYP/6-311++G(d,p) level of theory to determine conformational preferences. acs.orgbohrium.com Similar calculations for this compound would likely identify multiple low-energy conformers that differ in the dihedral angles between the two aromatic rings and the orientation of the nitro groups. The relative energies of these conformers provide insight into their population distribution at thermal equilibrium.

Table 1: Predicted Ground State Geometrical Parameters for the Most Stable Conformer of this compound using DFT

| Parameter | Predicted Value |

| C-N (amine bridge) Bond Length | 1.39 Å |

| Dihedral Angle (Ring 1 - N - Ring 2) | 55-65° |

| Average C-NO₂ Bond Length | 1.48 Å |

| HOMO-LUMO Energy Gap | 3.5-4.0 eV |

Note: The data in this table is hypothetical and based on typical values for similar nitroaromatic compounds calculated using DFT methods.

Computational studies are crucial for mapping out the potential reaction pathways of this compound. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a detailed understanding of reaction kinetics and mechanisms can be achieved. For instance, the reduction of nitro groups, a common reaction for this class of compounds, can be modeled. researchgate.net

Theoretical investigations into the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline have demonstrated the power of computational methods in elucidating reaction kinetics and the role of the solvent. rsc.org Similar studies on this compound could explore its synthesis, decomposition pathways, and interactions with other molecules, providing valuable information on its stability and reactivity.

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Vis spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning spectral features to specific molecular vibrations or electronic transitions.

For related compounds like 2,4,6-Trinitro-N-(m-tolyl)aniline, DFT calculations have been used to compute vibrational spectra that show good agreement with experimental IR and Raman data. acs.orgbohrium.com This correlative approach allows for a confident assignment of vibrational modes. Similar computational work on this compound would aid in its structural characterization. The prediction of UV-Vis spectra can also help to understand the electronic structure and the origin of its color.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) (DFT) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3350 | 3320 |

| Asymmetric NO₂ Stretch | 1530-1560 | 1545 |

| Symmetric NO₂ Stretch | 1340-1360 | 1350 |

| C-N Stretch | 1280-1310 | 1295 |

Note: The data in this table is illustrative. Predicted values are typical for DFT calculations on similar compounds, and experimental values are hypothetical.

Solid-State Computational Studies of Crystalline Materials

While quantum chemical calculations focus on an isolated molecule, solid-state computational studies investigate the properties of the material in its crystalline form, where intermolecular interactions play a crucial role.

Periodic DFT calculations, which take into account the repeating nature of a crystal lattice, are employed to predict the most stable crystal packing arrangements (polymorphs) and to refine crystal structures obtained from experimental techniques like X-ray diffraction. Studies on similar polymorphic compounds, such as 2,4,6-Trinitro-N-(m-tolyl)aniline, have shown that different crystal packing can lead to different colors and properties. acs.orgbohrium.com

For this compound, periodic DFT could be used to explore its potential polymorphs and their relative stabilities. These calculations can also provide optimized lattice parameters that can be compared with experimental data to validate the computational model.

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. Computational models can quantify these interactions and calculate the lattice energy, which is the energy released when individual molecules come together to form the crystal lattice.

Hirshfeld surface analysis is a powerful tool used in conjunction with computational models to visualize and quantify intermolecular contacts in a crystal. This has been applied to understand the packing in crystals of related nitro compounds. mdpi.com For this compound, such analysis would reveal the nature and strength of the intermolecular forces, which are critical in determining its physical properties such as density and melting point.

Computational Chemistry and Theoretical Modeling

Theoretical Vibrational Analysis

The theoretical simulation of vibrational spectra for the crystalline phases of 2,4,6-Trinitro-N-(4-nitrophenyl)aniline provides invaluable insights into the solid-state effects on its molecular structure and spectroscopic properties. Unlike gas-phase calculations which model an isolated molecule, simulations of crystalline phases must account for intermolecular interactions, crystal packing forces, and the symmetry of the crystal lattice. These simulations are crucial for accurately interpreting experimental solid-state infrared (IR) and Raman spectra and for understanding the influence of polymorphism on the vibrational characteristics of the material.

Computational studies on analogous complex nitroaromatic compounds, such as 2,4,6-Trinitro-N-(m-tolyl)aniline, have utilized fully periodic Density Functional Theory (DFT) calculations to model the vibrational spectra of different polymorphic crystals. acs.orgbohrium.com This approach is highly relevant for understanding the crystalline phases of this compound. Such calculations are typically performed using specialized solid-state quantum chemistry software packages. The choice of the exchange-correlation functional and basis set is critical for obtaining results that correlate well with experimental data. For similar systems, hybrid functionals like B3LYP have been successfully employed in conjunction with basis sets that include polarization and diffuse functions. acs.orgbohrium.com

The simulation process involves optimizing the geometry of the unit cell of the crystal and then calculating the harmonic vibrational frequencies. These calculated frequencies correspond to the normal modes of vibration of the crystal lattice, which include both internal vibrations of the molecule and external lattice vibrations (phonons). The results of these simulations can predict the positions and intensities of bands in the IR and Raman spectra for each crystalline phase.

Detailed research findings from such simulations would be expected to reveal shifts in the vibrational frequencies of key functional groups upon transition from the gas phase to the solid state. For instance, the N-H stretching and bending vibrations, as well as the symmetric and asymmetric stretching modes of the nitro (NO₂) groups, are particularly sensitive to the intermolecular hydrogen bonding and crystal packing environment. Different polymorphs of this compound, should they exist, would be expected to exhibit distinct vibrational spectra due to differences in their crystal structures. These spectral differences, predicted by the simulations, can serve as a powerful tool for the experimental identification and characterization of different crystalline forms.

Below is a representative data table illustrating the kind of results that would be obtained from a computational study on the crystalline phase of this compound. The assignments are based on characteristic vibrational modes for nitroaromatic compounds.

Interactive Data Table: Simulated Vibrational Frequencies for a Crystalline Phase of this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Activity |

| ~3350 | N-H stretching | Medium | Low |

| ~3100 | Aromatic C-H stretching | Low | Medium |

| ~1620 | Aromatic C=C stretching | High | High |

| ~1590 | Asymmetric NO₂ stretching (ortho) | High | Medium |

| ~1550 | Asymmetric NO₂ stretching (para) | High | Medium |

| ~1520 | Aromatic C=C stretching | Medium | High |

| ~1345 | Symmetric NO₂ stretching | High | High |

| ~1300 | C-N stretching | Medium | Medium |

| ~1170 | Aromatic C-H in-plane bending | Medium | Low |

| ~890 | NO₂ wagging | High | Low |

| ~830 | C-H out-of-plane bending | Medium | Low |

| ~740 | NO₂ rocking | Medium | Low |

Applications in Advanced Materials Science and Environmental Chemistry Research

Development of Cocrystalline Systems

The practice of cocrystallization, a technique within crystal engineering, allows for the modification of solid-state properties of a compound without altering its molecular structure. This is achieved by combining it with a second component, or "coformer," in a specific stoichiometric ratio within a crystal lattice.

The design of cocrystals involving 2,4,6-Trinitro-N-(4-nitrophenyl)aniline is primarily guided by the principles of supramolecular chemistry, which focuses on non-covalent interactions. Key interactions that can be exploited include hydrogen bonds and π-π stacking. The nitro groups on the phenyl rings are effective hydrogen bond acceptors, while the amine proton can act as a hydrogen bond donor. This allows for the formation of robust hydrogen-bonded networks with suitable coformers.

Furthermore, the electron-deficient aromatic rings of the parent molecule can participate in charge-transfer interactions with electron-rich coformers. This interaction, often leading to colored complexes, is a significant driving force for cocrystal formation and can influence the resulting material's optical and electronic properties. The selection of coformers with complementary functional groups and electronic characteristics is a critical design principle for tuning the properties of the resulting cocrystalline material. For instance, cocrystallization has been used to develop novel explosives with tailored properties by modifying physicochemical and explosive characteristics. osti.gov

The definitive characterization of cocrystalline adducts is achieved through single-crystal X-ray diffraction (SC-XRD). This technique provides precise information on the molecular arrangement within the crystal, including bond lengths, bond angles, and the nature of intermolecular interactions. For example, SC-XRD studies on cocrystals of similar nitroaromatic compounds, like 2,4,6-trinitrotoluene (B92697) (TNT) with aniline (B41778), have revealed weak hydrogen bonding interactions between the amine and nitro groups, and a 1:1 stoichiometric ratio. osti.gov

Powder X-ray diffraction (PXRD) is also a valuable tool for confirming the formation of a new crystalline phase, as the diffractogram of the cocrystal will be distinct from that of the individual components. researchgate.net

Spectroscopic methods provide complementary information. Infrared (IR) spectroscopy can detect shifts in the vibrational frequencies of functional groups involved in hydrogen bonding. osti.gov For instance, a shift in the N-H stretching frequency can confirm its participation in a hydrogen bond. UV-visible spectroscopy is useful for identifying charge-transfer bands, which appear as new absorption features and can cause a visible color change in the cocrystal. osti.gov

Interactive Data Table: Representative Crystallographic Data for a Nitroaromatic Cocrystal

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 15.123 |

| b (Å) | 14.897 |

| c (Å) | 6.874 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1548.9 |

| Z | 4 |

Note: This data is for a representative TNT/aniline cocrystal solvate and serves as an illustrative example of the type of information obtained from SC-XRD. osti.gov

Potential as Precursors in Advanced Materials Synthesis

The chemical reactivity of this compound allows for its use as a building block in the synthesis of more complex materials with specific functionalities.

The electron-withdrawing nature of the multiple nitro groups makes this compound a potential scaffold for materials with interesting optoelectronic properties. Functionalization, the process of adding new functional groups to a molecule, can be employed to tune these properties. For instance, modifying the substituent groups on the aromatic rings could alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its light absorption and emission characteristics. This could pave the way for its use in applications such as organic light-emitting diodes (OLEDs) or as a component in nonlinear optical materials.

The presence of the amine group provides a reactive site for derivatization, allowing the molecule to be incorporated into polymeric structures. For example, it could potentially be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would carry the highly nitrated diarylamine moiety as a repeating unit, which could impart properties such as thermal stability or specific electronic characteristics. Additionally, the compound could be used as a cross-linking agent to modify the properties of existing polymers, or as a functional filler in composite materials.

Environmental Fate and Interaction Mechanisms

Nitroaromatic compounds are of environmental concern due to their potential for toxicity and persistence. nih.govresearchgate.net Understanding the environmental fate and interaction mechanisms of this compound is therefore crucial. The same properties that make these compounds useful in various applications also contribute to their potential health hazards for humans and wildlife. nih.gov

The environmental behavior of nitroaromatics is influenced by several factors. The nitro groups, being electron-withdrawing, make the aromatic rings less susceptible to oxidative degradation, which is a common environmental breakdown pathway. researchgate.net This can lead to their persistence in soil and groundwater. nih.govresearchgate.net The position of the nitro group on the aromatic ring and the presence of other functional groups can influence the mutagenicity and carcinogenicity of these chemicals. nih.gov

Biodegradation by microorganisms is a key process in the environmental breakdown of nitroaromatic compounds. Some microorganisms can reduce the nitro groups to amino groups, which can then be more readily degraded. epa.gov The solubility of these compounds in water is also a critical factor in their environmental mobility, as it can lead to the contamination of surface and groundwater resources. researchgate.net The interaction of these compounds with soil is complex and involves sorption to organic matter and clay particles, which affects their bioavailability and potential for leaching. The study of analogous compounds like 2,4,6-trinitrotoluene (TNT) has shown that its metabolites can be taken up by plants and soil organisms. researchgate.net

Adsorption Studies with Natural Organic Matter (Particulate and Dissolved)

The mobility and fate of this compound in the environment are expected to be heavily influenced by its interaction with natural organic matter (NOM), which exists in both particulate (POM) and dissolved (DOM) forms. Studies on analogous compounds provide significant insight into these potential interactions.

Research on 2,4,6-trinitrotoluene (TNT) and aniline reveals distinct binding behaviors with POM and DOM. The binding of TNT to particulate organic matter is typically a rapid process, characterized by a significant linear adsorption isotherm, which suggests a hydrophobic partitioning mechanism. nih.gov In contrast, its interaction with dissolved organic matter is a slower process with highly nonlinear isotherms, indicating more specific interactions between the nitroaromatic derivatives and functional groups within the DOM. nih.gov Aniline's binding is largely dominated by specific interactions with functional groups on both POM and DOM. nih.gov

Given its structure, this compound would likely exhibit complex adsorption behavior, combining the hydrophobic characteristics driven by its aromatic rings with specific interactions via its nitro groups and the secondary amine bridge.

Further studies on TNT and aniline have shown that these compounds preferentially associate with the lower molecular weight fractions of dissolved soil organic matter. nih.govslu.seresearchgate.net For instance, concentrations of TNT degradation products were found to be 8.5 to 9.5 times higher in the <3.5 kDa DOM fraction compared to the >40 kDa fraction. nih.govresearchgate.net This preferential binding to smaller, more mobile DOM fractions has significant implications for the environmental transport of such contaminants. slu.se

| Compound | NOM Type | Primary Binding Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | Particulate (POM) | Hydrophobic Partitioning | Binding is fast and shows significant linear adsorption. | nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | Dissolved (DOM) | Specific Interactions | Binding is slower and highly nonlinear, indicating interaction with specific functional groups. Preferentially associates with low molecular weight DOM fractions. | nih.govnih.govresearchgate.net |

| Aniline | POM & DOM | Specific Interactions | Binding is dominated by specific interactions with NOM functional groups. | nih.gov |

| 4-Nitroaniline (B120555) | Activated Carbon | Competitive Adsorption | Adsorption is subject to competitive inhibition by other organic molecules like dyes and surfactants, which can limit the availability of binding sites. | mdpi.com |

Investigation of Binding Mechanisms and Environmental Mobility

The binding mechanisms of this compound to soil and sediment particles are critical determinants of its environmental mobility. Based on research into its analogs, several key mechanisms can be inferred.

Hydrophobic Partitioning : The multiple aromatic rings in the molecule suggest that hydrophobic interactions would play a role in its partitioning into the organic carbon fraction of soils and sediments. Studies comparing POM and DOM have shown that POM generally has a two to three times greater density of hydrophobic moieties, which would favor the adsorption of compounds like TNT. nih.gov

π-π Interactions : The electron-deficient nature of the trinitrophenyl ring and the electron-rich character of the aniline ring could facilitate strong π-π stacking interactions with aromatic components of natural organic matter.

Hydrogen Bonding : The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitro groups (-NO₂) can act as hydrogen bond acceptors, allowing for the formation of hydrogen bonds with appropriate functional groups on NOM surfaces.

Specific Covalent or Electrostatic Bonding : Research has indicated that the density of functional groups (like carboxyl and carbonyl groups) reactive with aniline and TNT derivatives is greater in DOM than in POM. nih.gov This suggests that DOM can form specific, stronger bonds with these types of contaminants. The formation of TNT derivatives through biotic or abiotic reduction and their preference for these functional groups in DOM can significantly enhance their transport in the environment. nih.gov

The significant binding affinity for the smallest and most mobile fraction of DOM suggests that this compound could have a higher potential for environmental mobility than compounds that bind primarily to stationary particulate matter. slu.seresearchgate.net This association with mobile DOM could facilitate its transport from contaminated soils into groundwater and surface waters. nih.gov

Implications for Contaminant Transport and Remediation Strategies

The strong association of TNT derivatives with dissolved organic matter is a key factor in their potential to be transported from contaminated soils into aquatic systems. nih.gov This enhanced mobility poses a significant challenge for predicting contaminant plumes and designing effective remediation strategies. Any strategy for sites contaminated with this compound must therefore consider both the sorbed and dissolved phases of the contaminant.

A variety of remediation strategies have been developed for nitroaromatic-contaminated soils, which could be applicable. polyguard.com These can be broadly categorized as in-situ (treating the soil in place) or ex-situ (excavating the soil for treatment). polyguard.com

Chemical Oxidation : In-situ chemical oxidation (ISCO) using agents like Fenton's reagent (hydrogen peroxide and an iron catalyst) or persulfate has proven effective for nitrophenols and nitrobenzene (B124822). researchgate.netnih.gov For instance, combining surfactant-enhanced soil washing with persulfate oxidation of the effluent achieved a 97.9% degradation of nitrobenzene. nih.gov

Bioremediation : This approach uses microorganisms to break down organic pollutants. polyguard.com While some nitroaromatics can be toxic to microbes at high concentrations, bioremediation can be enhanced by pre-treatment steps or by using bulking agents to improve soil properties. battelle.org

Adsorption-based Remediation : The use of strong adsorbents like granular activated carbon (GAC) can effectively immobilize contaminants. battelle.orgresearchgate.net Studies on 4-nitroaniline show that activated carbon has a high adsorption capacity for such compounds, although this can be inhibited by the presence of other organic matter. mdpi.com

Combined Approaches : Often, a combination of techniques is most effective. For example, partial excavation of highly contaminated zones can be followed by monitored natural attenuation (MNA) for residual contamination, providing a cost-effective solution. mdpi.com Surfactant-enhanced soil washing followed by chemical oxidation of the washing effluent is another promising combined approach. nih.gov

| Strategy | Description | Applicable Analogs | Key Considerations | Reference |

|---|---|---|---|---|

| Chemical Oxidation (Fenton's, Persulfate) | Degrades contaminants using strong oxidizing agents. | Nitrophenols, Nitrobenzene | Effective for high concentrations; may require pH adjustment and handling of hazardous chemicals. | researchgate.netnih.gov |

| Bioremediation | Uses microorganisms to metabolize contaminants. | Nitrobenzene, Aniline, Diphenylamine (B1679370) | Can be cost-effective but may be slow. High contaminant concentrations can be toxic to microbes. | polyguard.combattelle.org |

| Surfactant-Enhanced Soil Washing | Uses surfactants to increase the solubility and removal of contaminants from soil. | Nitrobenzene | Increases contaminant mobility for ex-situ treatment; requires treatment of the resulting effluent. | nih.gov |

| Activated Carbon Adsorption | Immobilizes contaminants by binding them to carbon surfaces. | Nitroanilines, Nitrophenols | Effective for containment; competitive adsorption from other organics can reduce efficiency. | mdpi.combattelle.orgresearchgate.net |

| Excavation and Disposal/Treatment | Physical removal of contaminated soil. | General | Can be rapid but is often the most expensive option and may transfer liability. | mdpi.com |

Analytical Chemistry Methodologies for Research and Analysis

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic methods are the cornerstone for separating 2,4,6-Trinitro-N-(4-nitrophenyl)aniline from related substances, including starting materials, intermediates, and degradation products. High-performance liquid chromatography (HPLC) is the predominant technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for this compound is critical for ensuring accurate quantification and purity evaluation. A reverse-phase approach is typically the most effective for this type of analyte.

A common starting point for method development involves a C18 stationary phase, valued for its hydrophobic interaction with the nonpolar regions of the molecule. chromatographyonline.comthermofisher.com More specialized columns, such as those with a diol functionality, have also been shown to provide excellent separation for nitroaromatic compounds, offering alternative selectivity. nih.gov

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A gradient elution is generally preferred to resolve compounds with a wide range of polarities that may be present in a sample. A typical mobile phase system consists of an aqueous component and an organic modifier. sielc.com For instance, a mixture of water and acetonitrile (B52724) is commonly used, with the proportion of acetonitrile gradually increasing throughout the run to elute more strongly retained components. nih.gov To improve peak shape and resolution, an acid modifier is often added to the mobile phase. Phosphoric acid is effective for UV detection, while a volatile organic acid like formic acid is necessary when the HPLC system is coupled to a mass spectrometer. sielc.com

Detection is most commonly performed using a UV detector, as the nitroaromatic chromophores in this compound provide a strong UV absorbance. The selection of an appropriate wavelength is crucial for sensitivity and is typically determined by analyzing the UV spectrum of the pure compound. For related nitroanilines, detection is often carried out at specific wavelengths that provide the best signal-to-noise ratio.

For enhanced sensitivity, especially for trace-level analysis in complex matrices, an on-line solid-phase extraction (SPE) system can be integrated with the HPLC. chromatographyonline.comthermofisher.com This automated approach allows for the pre-concentration of the analyte and the removal of interfering matrix components prior to chromatographic separation.

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Acclaim™ 120 C18 (3 µm, 3 x 150 mm) | Provides good retention and separation for nitroaromatic compounds. chromatographyonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; formic acid is a volatile modifier suitable for MS detection. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for eluting the analyte from the reverse-phase column. sielc.com |

| Gradient | 30-95% B over 10 min | Allows for the effective separation of the main compound from potential early- and late-eluting impurities. |

| Flow Rate | 0.5 mL/min | A typical analytical flow rate providing good efficiency and reasonable run times. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 5 µL | A small injection volume is standard for analytical HPLC to prevent peak distortion. |

| Detector | Diode Array Detector (DAD) | Enables monitoring at multiple wavelengths and spectral confirmation of the peak. |

| Detection λ | 254 nm | A common wavelength for the detection of aromatic compounds. |

Strategies for Isolation and Characterization of Related Impurities and By-products

The identification and characterization of impurities are crucial for controlling the quality of this compound. Impurities can originate from the synthesis process (e.g., unreacted starting materials, intermediates, by-products) or from degradation.

The first step in this process is the detection of potential impurities, which is typically achieved using the developed HPLC method. Forced degradation studies, involving exposure of the compound to stress conditions such as acid, base, oxidation, heat, and light, are performed to generate potential degradation products.

Once impurities are detected, their isolation is necessary for structural elucidation. For impurities present at sufficient levels, preparative HPLC is the method of choice. The analytical HPLC method can often be scaled up to a preparative scale for this purpose. sielc.com This involves using a larger column and a higher flow rate to isolate milligram quantities of the impurity.

Following isolation, a combination of spectroscopic techniques is used to determine the structure of the impurity. High-resolution mass spectrometry (HRMS), such as LC-QTOF, provides an accurate mass measurement, which allows for the determination of the elemental composition. researchgate.net Further structural information is obtained through tandem mass spectrometry (MS/MS), which involves fragmentation of the molecular ion to reveal structural motifs. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques) provides detailed information about the connectivity of atoms in the molecule. Infrared (IR) spectroscopy can be used to identify functional groups present in the impurity.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the comprehensive analysis of this compound, providing both separation and structural information in a single analysis.

LC-MS for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of this compound. It combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for the identification and quantification of the compound and its impurities, even at trace levels.

For LC-MS analysis, the HPLC method described previously can be adapted, with the key change being the use of a volatile mobile phase modifier like formic acid instead of non-volatile buffers such as phosphate. sielc.com

The choice of ionization source is critical for achieving good sensitivity. Due to the neutral nature and potentially poor ionization efficiency of some nitroaromatic compounds, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may be more effective than electrospray ionization (ESI). However, for related nitrated diphenylamines, ESI has been successfully used. researchgate.net In cases of low ionization efficiency, a chemical derivatization strategy can be employed. This involves chemically modifying the analyte to introduce a more readily ionizable group. For nitroaromatic compounds, a common approach is the reduction of the nitro groups to the corresponding amines, which are more easily protonated and detected by MS. researchgate.net

Tandem mass spectrometry (LC-MS/MS) is particularly valuable for quantitative analysis, offering high selectivity and reducing matrix interference. In this mode, specific precursor-to-product ion transitions are monitored for the analyte and a suitable internal standard.

Interactive Data Table: Proposed LC-MS/MS Parameters for this compound

| Parameter | Condition | Rationale |

| LC System | UHPLC | Provides high-resolution separation and fast analysis times. |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | A standard column for reverse-phase separation of nitroaromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Volatile aqueous mobile phase for MS compatibility. sielc.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic mobile phase for MS compatibility. sielc.com |

| Ionization Mode | Negative Ion ESI or APCI | Negative ion mode is often suitable for highly nitrated compounds. |

| MS/MS Transitions | To be determined empirically | Precursor ion would be the deprotonated molecule [M-H]⁻; product ions would result from fragmentation. |

| Internal Standard | Isotopically labeled analog | Provides the most accurate quantification by correcting for matrix effects and instrument variability. |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The pursuit of synthetic methodologies that maximize the incorporation of reactant atoms into the final product, a principle known as atom economy, is a cornerstone of modern green chemistry. rsc.orgnih.gov Traditional nitration methods, often relying on a mixture of nitric and sulfuric acids, are effective but generate significant acidic waste, presenting environmental concerns. sibran.ru Future research should prioritize the development of cleaner, more efficient synthetic routes to 2,4,6-Trinitro-N-(4-nitrophenyl)aniline.

A promising avenue lies in the exploration of solid acid catalysts and alternative nitrating agents. The use of supported reagents, such as metal nitrates on montmorillonite (B579905) clay or silica (B1680970) gel, has shown success in the nitration of various aromatic compounds with the benefits of milder reaction conditions and easier product isolation. sibran.ru Another sustainable approach involves the use of dinitrogen pentoxide (N₂O₅) as a potent and eco-friendly nitrating agent, which can be used in near-stoichiometric amounts, thereby minimizing acidic waste. nih.gov

Furthermore, advancements in catalytic cross-coupling reactions could offer highly atom-economical pathways. For instance, the development of methods for the direct C-H amination of nitroaromatic compounds could provide a more direct and efficient route to N-aryl aniline (B41778) derivatives. researchgate.net Investigating these modern synthetic strategies could lead to a more sustainable and economically viable production of this compound.

Table 1: Comparison of Traditional and Potential Green Nitration Methods

| Feature | Traditional Nitration (Mixed Acid) | Green Nitration Alternatives |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Solid-supported metal nitrates, Dinitrogen pentoxide (N₂O₅), Urea nitrate |

| Byproducts | Large quantities of acidic waste (spent acid) | Recyclable solid supports, minimal acidic waste |

| Conditions | Harsh, often requiring high temperatures | Milder, often at room temperature |

| Selectivity | Can lead to over-nitration and isomeric mixtures | Often higher regioselectivity |

| Atom Economy | Generally low | Potentially high |

Advanced Computational Design of Functional Derivatives

Computational chemistry offers a powerful toolkit for the in-silico design and prediction of the properties of novel molecules, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis. For this compound, computational studies can provide invaluable insights into its electronic structure, stability, and potential functionalities.

Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic properties of the molecule. researchgate.netresearchgate.net These studies can elucidate the influence of the numerous nitro groups on the electron distribution and reactivity of the diarylamine core. By modeling various derivatives with different substituent groups on the phenyl rings, researchers can systematically tune the electronic properties, such as the HOMO-LUMO gap, which is crucial for applications in electronics and materials science. mdpi.com